N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC11309299
Molecular Formula: C19H22N6O2
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N6O2 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C19H22N6O2/c1-27-16-7-3-2-5-14(16)11-20-19(26)15-6-4-10-24(12-15)18-9-8-17-22-21-13-25(17)23-18/h2-3,5,7-9,13,15H,4,6,10-12H2,1H3,(H,20,26) |
| Standard InChI Key | SQMDWAVSMHVSOZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3 |
| Canonical SMILES | COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3 |
Introduction
N-(2-methoxybenzyl)-1-( triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound with a molecular formula of C19H22N6O2 and a molecular weight of 366.4 g/mol . This compound belongs to a class of molecules that incorporate both triazolopyridazine and piperidine rings, which are of interest in medicinal chemistry due to their potential biological activities.
Synthesis and Preparation
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include the formation of the triazolopyridazine ring followed by its attachment to the piperidine and methoxybenzyl groups. Typically, such syntheses require careful control of reaction conditions to ensure high yields and purity.
Comparison with Related Compounds
A closely related compound, N-(2-methoxybenzyl)-1-( triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide, shares a similar structure but differs in the position of the carboxamide group on the piperidine ring . Both compounds have the same molecular weight and formula, highlighting the importance of positional isomerism in their properties and activities.
Comparison Table:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume